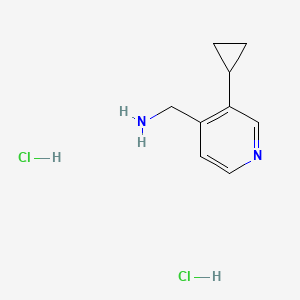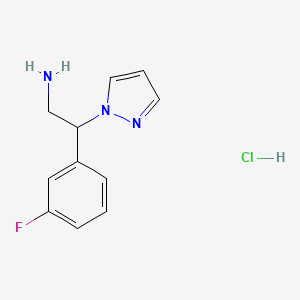
2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but is typically around 1-2 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding ketones or aldehydes.
Reduction: May produce primary or secondary amines.
Substitution: Can result in various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interact with Receptors: Modulating receptor activity to produce therapeutic effects.
Affect Cellular Pathways: Influencing signaling pathways that regulate cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-2-(1H-pyrazol-4-yl)ethan-1-amine hydrochloride
- 1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-phenyl-2-pyrazol-1-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-9-11(14-8-4-7-13-14)10-5-2-1-3-6-10;/h1-8,11H,9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXYDDIADQTBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N2C=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8219410.png)
![2,6,10-Triazaspiro[4.6]undecan-7-one dihydrochloride](/img/structure/B8219414.png)
![decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride](/img/structure/B8219426.png)

![Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8219446.png)

![2,6,9-Triazaspiro[4.6]undecan-7-one dihydrochloride](/img/structure/B8219456.png)
